

Application Note: High-Selectivity Hydroformylation of Allyl Alcohol to 4-Hydroxybutyraldehyde

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Compound of Interest

Compound Name: 4-Hydroxybutyraldehyde

Cat. No.: B1207772

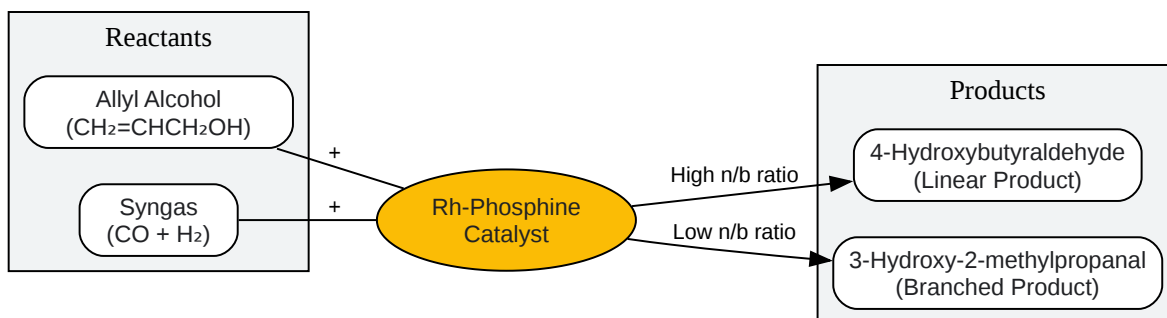
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Audience: Researchers, scientists, and drug development professionals.

Introduction The hydroformylation of allyl alcohol, also known as the oxo synthesis, is a critical industrial process for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of allyl alcohol. The primary products are **4-hydroxybutyraldehyde** (HBA), the linear (n) isomer, and 3-hydroxy-2-methylpropanal (HMPA), the branched (iso) isomer. HBA is a valuable intermediate, particularly for the synthesis of 1,4-butanediol (BDO), a key component in the production of polymers, solvents, and fine chemicals.[1][2]

The major challenge in this process is controlling the regioselectivity to favor the formation of the desired linear product, HBA, while minimizing the branched isomer and side reactions such as isomerization of allyl alcohol to propanal and hydrogenation to propanol.[1][3] This note details the reaction, provides protocols for a rhodium-catalyzed process, and summarizes the key factors influencing catalyst activity and selectivity.

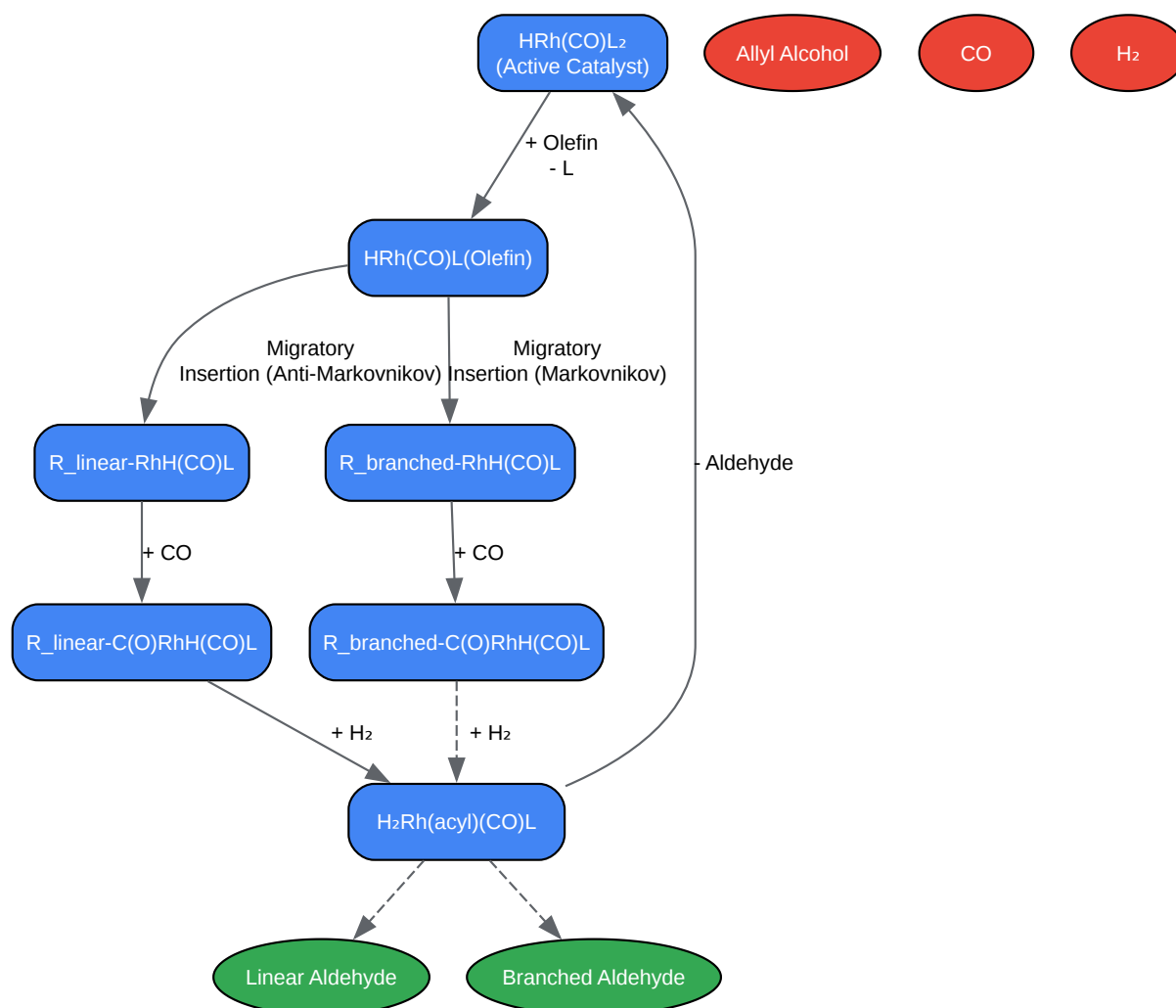
Reaction Pathway and Mechanism The hydroformylation of allyl alcohol is typically catalyzed by transition metal complexes, most commonly rhodium-based catalysts with phosphine ligands.[4] The catalyst facilitates the addition of carbon monoxide (CO) and hydrogen (H₂) to the double bond. The choice of catalyst and reaction conditions is crucial for steering the reaction towards the desired linear aldehyde.[5]

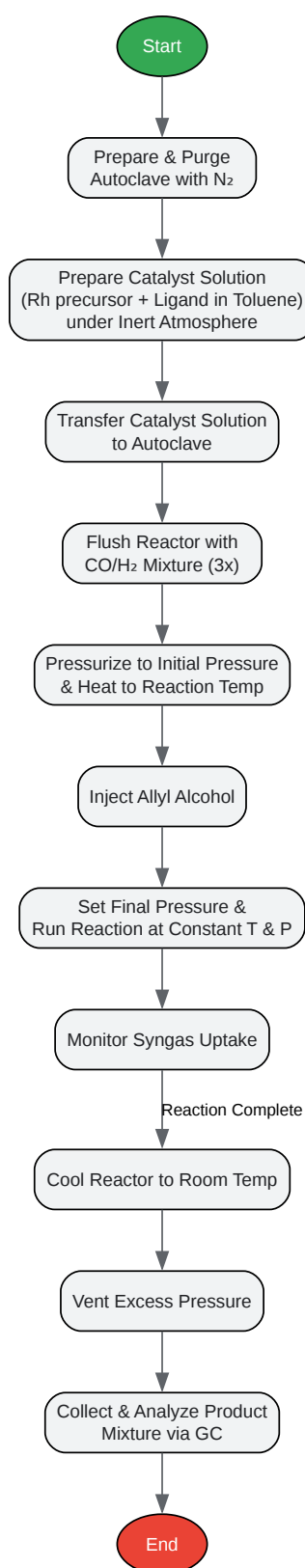


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Caption: Overall reaction scheme for the hydroformylation of allyl alcohol.

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a catalytic cycle with several key steps, including ligand dissociation, olefin coordination, migratory insertion of the alkene into the rhodium-hydride bond, CO insertion, and finally, reductive elimination of the aldehyde product.





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